Tetracycline 10-O-B-D-galactopyranoside
Overview
Description
Tetracycline 10-O-B-D-galactopyranoside is a broad-spectrum polyketide antibiotic . It is produced by the Streptomyces genus of Actinobacteria . This compound acts as a protein synthesis inhibitor and is commonly used to treat acne today, and more recently, rosacea . It has been historically important in reducing the number of deaths from cholera . In this galactoside analog, upon enzymatic or chemical hydrolysis of the galactoside group, the active antibiotic tetracycline is produced .
Synthesis Analysis
The synthesis of this compound involves the enzymatic or chemical hydrolysis of the galactoside group . This process results in the production of the active antibiotic tetracycline .Molecular Structure Analysis
The molecular formula of this compound is C28H34N2O13 . The IUPAC name for this compound is (4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-10-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,5a-tetrahydrotetracene-2-carboxamide .Chemical Reactions Analysis
The primary chemical reaction involving this compound is its conversion into tetracycline through the process of prodrug conversion .Physical and Chemical Properties Analysis
The molecular weight of this compound is 606.6 g/mol . The compound is soluble in DMSO and in water .Scientific Research Applications
Biologic Actions and Therapeutic Effects
Tetracycline and its analogs demonstrate a wide spectrum of biologic actions affecting various physiological processes. These actions include impacts on inflammation, proteolysis, angiogenesis, apoptosis, metal chelation, ionophoresis, and bone metabolism. The therapeutic potential of these compounds has been explored in various diseases including skin conditions like rosacea and bullous dermatoses, systemic diseases like aortic aneurysms, cancer metastasis, periodontitis, and autoimmune disorders such as rheumatoid arthritis and scleroderma (Sapadin & Fleischmajer, 2006).
Impact on Mitochondrial Function
Tetracyclines have been reported to affect mitochondrial function significantly. These antibiotics, often used to control gene expression in Tet-on/Tet-off systems, induce a mitonuclear protein imbalance by affecting mitochondrial translation. This imbalance leads to mitochondrial proteotoxic stress, altered mitochondrial dynamics and function, and changes in nuclear gene expression, affecting physiology in various organisms, from cell cultures to mice and plants. These effects caution against the extensive use of tetracyclines in biomedical research and livestock due to potential confounding effects on experimental results and downstream impacts on the environment and human health (Moullan et al., 2015) (Chatzispyrou et al., 2015).
Environmental Impact and Ecological Risks
Tetracycline antibiotics, due to their extensive usage and subsequent release into the environment, pose ecological risks and can cause human health damages. These compounds have been found in different ecological compartments, with a significant presence in the aquatic environment due to their highly hydrophilic nature. The occurrence of tetracycline antibiotics in the environment can inhibit the growth of terrestrial and aquatic species and may also cause endocrine disruption. The development of advanced processes to remove these compounds from waters is crucial to mitigate their environmental impact (Daghrir & Drogui, 2013).
Antiamyloidogenic Effects
Tetracyclines have been noted for their antiamyloidogenic effects. These compounds interact with oligomers, disrupt fibrils, and possess antioxidant, anti-inflammatory, antiapoptotic, and matrix metalloproteinase inhibitory activities. The pleiotropic action of tetracyclines is beneficial in preclinical and clinical studies for various amyloidogenic proteins, making them potential therapeutics against inflammation-based mammalian cell diseases (Stoilova et al., 2013).
Ultrasensitive Detection Methods
The development of aptamer-pendant DNA tetrahedron nanostructure-functionalized magnetic beads has been employed as a probe for the ultrasensitive detection of Tetracycline. This innovative method, capable of detecting Tetracycline in extremely low concentrations, holds significant potential in food analysis and ensuring food safety (Hong et al., 2021).
Mechanism of Action
Target of Action
Tetracycline 10-O-B-D-galactopyranoside is a broad-spectrum polyketide antibiotic . Its primary target is the bacterial ribosome, where it acts as a protein synthesis inhibitor .
Mode of Action
This compound binds to the bacterial ribosome and inhibits the addition of new amino acids to the growing peptide chain . This prevents the bacteria from producing essential proteins, thereby inhibiting its growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is protein synthesis . By inhibiting this pathway, the compound disrupts bacterial growth and proliferation .
Pharmacokinetics
It is known that upon enzymatic or chemical hydrolysis of the galactoside group, the active antibiotic tetracycline is produced .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth, making it effective against a broad range of bacteria . It is commonly used to treat acne and, more recently, rosacea . It has also played a historical role in reducing the number of deaths from cholera .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain enzymes can lead to the hydrolysis of the galactoside group, activating the antibiotic
Biochemical Analysis
Biochemical Properties
Tetracycline 10-O-B-D-galactopyranoside acts as a protein synthesis inhibitor . It interacts with various enzymes and proteins, inhibiting their function and thereby disrupting biochemical reactions. Upon enzymatic or chemical hydrolysis of the galactoside group, the active antibiotic tetracycline is produced .
Cellular Effects
The effects of this compound on cells are primarily due to its role as a protein synthesis inhibitor . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, leading to the disruption of normal cellular processes .
Properties
IUPAC Name |
(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-10-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,5a-tetrahydrotetracene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O13/c1-27(40)9-5-4-6-12(42-26-22(36)21(35)18(32)13(8-31)43-26)14(9)19(33)15-10(27)7-11-17(30(2)3)20(34)16(25(29)39)24(38)28(11,41)23(15)37/h4-6,10-11,13,17-18,21-22,26,31-33,35-36,38,40-41H,7-8H2,1-3H3,(H2,29,39)/t10-,11-,13+,17-,18-,21-,22+,26+,27+,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIGPCCKIYYEBO-UCUSNPRGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4OC5C(C(C(C(O5)CO)O)O)O)O)O)O)C(=O)N)N(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O)O)O)C(=O)N)N(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716366 | |
Record name | (4S,4aS,5aS,6S,12aR)-4-(Dimethylamino)-10-(beta-D-galactopyranosyloxy)-1,6,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
606.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
319426-63-6 | |
Record name | (4S,4aS,5aS,6S,12aR)-4-(Dimethylamino)-10-(beta-D-galactopyranosyloxy)-1,6,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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